molecular formula C8H6N4O4S B1294733 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole CAS No. 57777-84-1

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Cat. No.: B1294733
CAS No.: 57777-84-1
M. Wt: 254.23 g/mol
InChI Key: HMNOLKQVFZCVIW-UHFFFAOYSA-N
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Description

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a sulfonamide compound characterized by the presence of a 4-nitrophenyl group attached to a sulfonyl moiety, which is further connected to a 1,2,4-triazole ring

Scientific Research Applications

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as a reagent or intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

Target of Action

The primary target of the compound 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is the transmembrane domain of Smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is essential for the maintenance of intestinal stem cells .

Mode of Action

This compound interacts with its target, the transmembrane domain of Smoothened, by binding to it . This binding activates the Hedgehog signaling pathway, leading to an expansion of the intestinal stem cell pool .

Biochemical Pathways

The activation of the Hedgehog signaling pathway by this compound leads to an increase in the number of regenerating crypts, thereby preventing gastrointestinal acute radiation syndrome . This pathway is crucial for the maintenance and regeneration of intestinal stem cells .

Result of Action

The activation of the Hedgehog signaling pathway by this compound results in an expansion of the intestinal stem cell pool . This leads to an increase in the number of regenerating crypts, which helps in preventing gastrointestinal acute radiation syndrome . Additionally, it has been observed that this compound can mitigate radiation-induced normal tissue toxicity in the brains of mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, radiation is a significant environmental factor that this compound interacts with. It has been shown to mitigate the effects of radiation, particularly in the context of radiation-induced damage to the gastrointestinal tract and brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Nitrobenzenesulfonyl chloride+1H-1,2,4-triazoleThis compound+HCl\text{4-Nitrobenzenesulfonyl chloride} + \text{1H-1,2,4-triazole} \rightarrow \text{this compound} + \text{HCl} 4-Nitrobenzenesulfonyl chloride+1H-1,2,4-triazole→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is usually purified by recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The triazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxidized Triazole Derivatives: Formed by the oxidation of the triazole ring.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylsulfonyltryptophan: A compound with a similar sulfonyl group but attached to a tryptophan moiety.

    4-Hydroxy-1-((4-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic Acid: A compound with a similar sulfonyl group but attached to a pyrrolidine ring.

Uniqueness

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. The triazole ring can participate in various chemical reactions and interactions, making this compound versatile for different applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNOLKQVFZCVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206461
Record name 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole
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Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57777-84-1
Record name 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57777-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole
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